(2-Hydroxy-phenyl)-piperidin-1-yl-methanone

Descripción general

Descripción

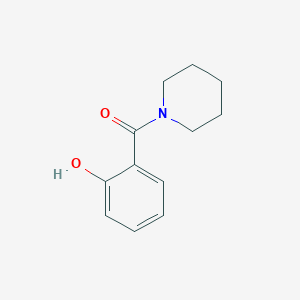

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone is an organic compound that features a piperidine ring attached to a methanone group, which is further connected to a hydroxy-phenyl group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone typically involves the reaction of 2-hydroxybenzaldehyde with piperidine in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common catalysts used in this reaction include palladium on carbon (Pd/C) and sodium borohydride (NaBH4) as the reducing agent.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to enhance the reduction step, ensuring high yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding ketones or carboxylic acids.

Reduction: The compound can be reduced using agents like lithium aluminum hydride (LiAlH4) to yield alcohol derivatives.

Common Reagents and Conditions:

Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

Reduction: NaBH4 in methanol, LiAlH4 in ether.

Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated, nitro, or alkyl-substituted derivatives.

Aplicaciones Científicas De Investigación

Drug Discovery

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone serves as a scaffold for developing novel therapeutic agents. Its structural characteristics allow for modifications aimed at targeting various biological processes. Research has shown its potential for:

- Antimicrobial Activity: Studies indicate that derivatives of this compound exhibit activity against fungal pathogens, making it a candidate for developing antifungal agents.

- CNS Disorders: Similar compounds have been investigated for their neuroprotective effects, particularly in treating conditions like Alzheimer's disease and mild cognitive impairment by modulating neurotransmitter systems .

Biochemical Interactions

The compound interacts with several enzymes and proteins, influencing various cellular processes:

- AMPK Activation: It has been shown to activate AMP-activated protein kinase (AMPK), a key regulator of cellular energy homeostasis, which can lead to enhanced glucose uptake and improved metabolic profiles in cells .

- Cell Signaling Pathways: The compound modulates cell signaling pathways that are crucial for maintaining cellular functions, thus presenting opportunities for therapeutic interventions in metabolic disorders .

Synthetic Methodologies

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Imine Formation: The reaction of 2-hydroxybenzaldehyde with piperidine under acidic conditions forms an imine intermediate, which is subsequently reduced to yield the desired product.

- Catalytic Approaches: Catalysts such as palladium on carbon (Pd/C) and sodium borohydride (NaBH) are often utilized to enhance reaction efficiency and yield.

Case Study 1: Antifungal Activity

Research conducted on derivatives of this compound has demonstrated promising antifungal activity against various strains, indicating its potential as a lead compound in antifungal drug development. The structure–activity relationship studies revealed that specific modifications could enhance efficacy while reducing toxicity.

Case Study 2: Neurological Applications

A study exploring the effects of similar piperidine derivatives on cognitive function found that these compounds could improve memory retention in animal models. This suggests potential applications in treating neurodegenerative diseases by targeting specific neurotransmitter systems .

Summary of Applications

| Application Area | Description |

|---|---|

| Drug Discovery | Scaffold for novel therapeutic agents; potential antifungal properties |

| CNS Disorders | Neuroprotective effects; treatment for Alzheimer's disease |

| Biochemical Interactions | Modulates AMPK; influences cell signaling pathways |

| Synthetic Methodologies | Multi-step organic reactions; use of catalysts for enhanced yields |

Mecanismo De Acción

The mechanism of action of (2-Hydroxy-phenyl)-piperidin-1-yl-methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy-phenyl group can form hydrogen bonds with active sites, while the piperidine ring can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparación Con Compuestos Similares

(2-Hydroxy-phenyl)-ethanone: Similar structure but lacks the piperidine ring, leading to different chemical properties and reactivity.

(2-Hydroxy-phenyl)-acetic acid: Contains a carboxylic acid group instead of the piperidine ring, resulting in different biological activities.

(2-Hydroxy-phenyl)-benzothiazole: Features a benzothiazole ring, which imparts distinct electronic and steric properties.

Uniqueness: (2-Hydroxy-phenyl)-piperidin-1-yl-methanone is unique due to the presence of both the hydroxy-phenyl group and the piperidine ring, which together confer specific chemical reactivity and biological activity. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Actividad Biológica

(2-Hydroxy-phenyl)-piperidin-1-yl-methanone, also known as a piperidinone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and structural characteristics that contribute to its efficacy.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a hydroxyl group on the phenyl ring and an acetyl group, which is critical for its biological interactions. The molecular formula is CHNO\ and it belongs to the class of arylated piperidinones. Its unique structure allows for modifications that can enhance its biological properties.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties, particularly against fungal pathogens. Studies have shown that derivatives of this compound can be designed to target specific microbial processes, potentially leading to the development of novel antifungal agents.

Inhibition of Monoacylglycerol Lipase (MAGL)

A notable study highlighted the compound's ability to inhibit monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. The compound demonstrated a potent inhibitory effect with an IC value of 0.84 µM, indicating its potential as a therapeutic agent in managing conditions related to endocannabinoid signaling . This inhibition was characterized as reversible and competitive, suggesting a promising avenue for drug development targeting MAGL.

Antiproliferative Effects

The compound has also shown antiproliferative activity against various cancer cell lines. For instance, derivatives have been tested against human breast and colorectal cancer cells, exhibiting IC values ranging from 7.9 to 92 µM. This suggests that this compound could be explored further in oncology for its potential to inhibit tumor growth .

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound interacts with various enzymes, notably MAGL, which plays a crucial role in lipid signaling pathways.

- Receptor Modulation : Preliminary studies suggest that derivatives may also interact with serotoninergic and dopaminergic receptors, potentially influencing mood and neuropsychiatric conditions .

- Antimicrobial Mechanisms : The exact mechanisms by which the compound exerts its antimicrobial effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.

Structural Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological efficacy of this compound. Modifications at specific positions on the phenyl ring or piperidine moiety can lead to significant changes in activity.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Fluoro phenyl(4-methyl piperidin-1-yl) methanone | Fluorine substitution on phenyl | Varied electronic properties affecting reactivity |

| N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides | Incorporates thiazole moiety | Significant anti-inflammatory activity |

| 4-Chloro phenyl(4-methyl piperidin-1-yl) methanone | Chlorine substitution on phenyl | Exhibits varied antimicrobial properties |

Case Studies

Several studies have investigated the biological activity of this compound:

- Antimicrobial Study : A study focusing on its antifungal properties revealed that specific derivatives showed enhanced activity against Candida species, suggesting potential applications in treating fungal infections.

- Cancer Research : In vitro studies demonstrated that certain derivatives significantly inhibited cell proliferation in breast cancer cell lines, leading researchers to explore their mechanism of action further.

- Neuropharmacology : Research into its effects on neurotransmitter systems indicated potential applications in treating mood disorders by modulating serotonin and dopamine pathways.

Propiedades

IUPAC Name |

(2-hydroxyphenyl)-piperidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-11-7-3-2-6-10(11)12(15)13-8-4-1-5-9-13/h2-3,6-7,14H,1,4-5,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRRBIQSVUGRKOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)C2=CC=CC=C2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90279925 | |

| Record name | (2-Hydroxyphenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2890-83-7 | |

| Record name | NSC14615 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14615 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-Hydroxyphenyl)(piperidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90279925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.